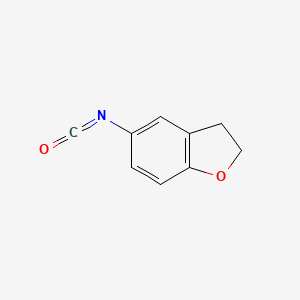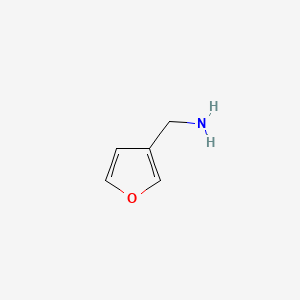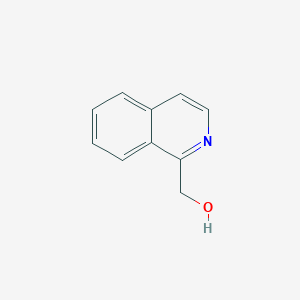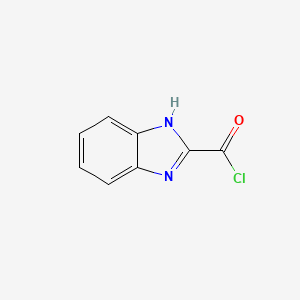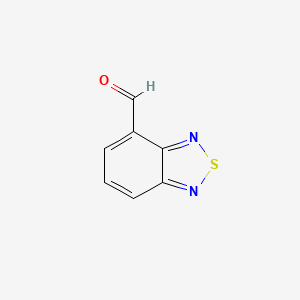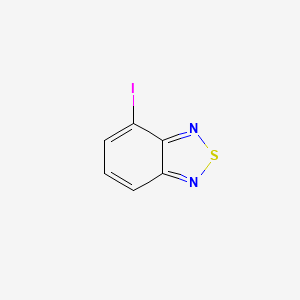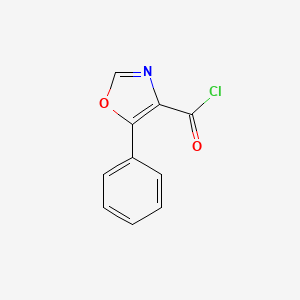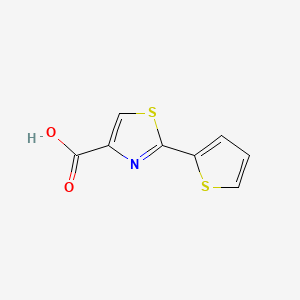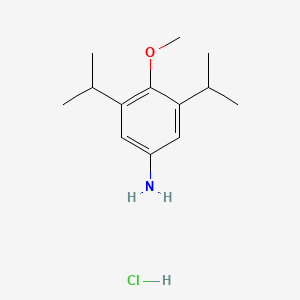
3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as methoxy groups and phenylamine moieties. For instance, the first paper discusses the side-chain regioisomers of 4-methoxy-3-methylphenethylamines, which are structurally related to methylenedioxymethamphetamine (MDMA) . The second paper examines the rearrangement of methoxypyrimidines with substituted phenyl groups , and the third paper describes the reactions of aminoisoxazolones with nitropyridine and triethylamine to form imidazopyridines and indoles . The fourth paper investigates phenylalkylamines as 5-HT(2A) partial agonists, which include methoxyphenyl substituents .
Synthesis Analysis
The synthesis of compounds related to "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" can be inferred from the methodologies described in the papers. For example, the synthesis of 4-methoxy-3-methylphenethylamines involves the use of starting materials that are likely to include methoxyphenyl precursors and subsequent functionalization of the phenethylamine core . The rearrangement reactions described in the second paper could potentially be applied to the synthesis of related pyrimidine derivatives. The third paper provides insight into the use of triethylamine as a reagent for the rearrangement of aminoisoxazolones, which could be relevant for the synthesis of compounds with similar structural features.
Molecular Structure Analysis
The molecular structure of "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" would include a phenyl ring substituted with isopropyl groups at the 3 and 5 positions and a methoxy group at the 4 position. The phenylamine moiety would be a key structural element. The papers provide information on the mass spectral analysis of related compounds, which could be used to infer the fragmentation patterns and structural features of the compound . The rearrangement reactions and the formation of different products based on substituent effects also offer insights into the molecular structure and reactivity of similar compounds.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" include the formation of perfluoroacyl derivatives and their subsequent fragmentation . The thermal rearrangement of methoxypyrimidines and the reaction of aminoisoxazolones with triethylamine are examples of chemical transformations that could be relevant to the compound of interest. These reactions demonstrate the influence of substituents on the reactivity and the potential pathways for structural modification.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride" are not directly reported, the properties of structurally related compounds can provide some insights. The gas chromatographic separation and mass spectral analysis of the 4-methoxy-3-methylphenethylamines suggest that the compound would have similar chromatographic behavior and mass spectral characteristics. The influence of substituents on the rearrangement kinetics and the formation of different reaction products also provide information on the chemical stability and reactivity of compounds with similar structures.
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxy-3,5-di(propan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWZSMWSCQBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387602 |
Source


|
| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |
CAS RN |
473702-82-8 |
Source


|
| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

